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Compound of Interest
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4-Hydroxy-5-methyl-3(2H)-

furanone

Cat. No.: B090963 Get Quote

An In-depth Technical Guide to Norfuraneol as a Flavor Compound

Introduction
Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant flavor

compound belonging to the furanone class.[1] It is recognized for its characteristic sweet,

caramel-like, and bready aroma profile.[1] This compound is a product of the Maillard reaction,

typically formed from the thermal treatment of pentose sugars, and also occurs naturally in a

variety of foods and fermented products.[2][3] Despite its pleasant sensory characteristics, its

contribution to the overall flavor of a food product is often dependent on its concentration

relative to its high odor threshold.[2] This guide provides a comprehensive technical overview

of the discovery, history, chemical properties, formation pathways, analytical methodologies,

and sensory significance of norfuraneol for researchers and professionals in the fields of flavor

chemistry, food science, and drug development.

History and Discovery
The investigation of furanones as key flavor compounds began with the discovery of its

analogue, Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF), which was first

identified as a product of the Maillard reaction in 1960 and later found as a natural aroma

component in pineapple in 1965.[4][5] The discovery of norfuraneol followed from research into

the products of the Maillard reaction and the flavor components of various foods.
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Norfuraneol was identified as a flavor compound in soy sauce (shoyu) and miso, alongside

Furaneol and homofuraneol.[3] Initially, it was assumed that these furanones were formed

exclusively through the Maillard reaction during the production process.[3] Subsequent

research confirmed that norfuraneol is formed from pentoses, such as xylose, in a reaction

analogous to the formation of Furaneol from hexoses.[2] This understanding established its role

as a significant, albeit often subtle, contributor to the aroma of many thermally processed and

fermented foods.

Chemical and Physical Properties
Norfuraneol is a cyclic ketone and an enol.[6] Its chemical structure and properties are

fundamental to its aroma activity and stability in food matrices.

Chemical Identifiers
Identifier Value

IUPAC Name 4-hydroxy-5-methyl-2,3-dihydrofuran-3-one[1]

Synonyms

4-Hydroxy-5-methyl-3(2H)-furanone, 5-Methyl-4-

hydroxy-3(2H)-furanone, Norfuronol, Chicory

furanone[1][7][8]

CAS Number 19322-27-1[7]

Chemical Formula C₅H₆O₃[1][7]

InChI Key DLVYTANECMRFGX-UHFFFAOYSA-N[1][7]

FEMA Number 3635[6]

Physicochemical Properties
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Property Value Source

Molecular Weight 114.10 g/mol [6]

Appearance Colorless to white solid [6]

Aroma
Fruity, caramel, burnt

pineapple
[6]

Melting Point 126.6 - 127.5 °C [1][6]

Water Solubility 616 g/L (Predicted) [1]

logP -0.83 (Predicted) [1]

pKa (Strongest Acidic) 6.88 (Predicted) [1]

Formation Pathways
Norfuraneol is primarily formed through two distinct pathways: the Maillard reaction during

thermal processing and enzymatic biosynthesis in microorganisms and plants.

Maillard Reaction
The most common pathway for norfuraneol formation is the Maillard reaction between a

pentose sugar (e.g., D-xylose) and an amino acid (e.g., glycine, alanine).[2] The reaction

proceeds via 2,3-enolisation, leading to a 1-deoxypentosone intermediate. Unlike the formation

of other furanones like Furaneol from pentoses, the generation of norfuraneol does not involve

the incorporation of Strecker aldehydes.[2] This indicates a direct formation from the C5 sugar

backbone without chain elongation or recombination of sugar fragments.[2]

The following diagram illustrates the simplified formation pathway of norfuraneol from a

pentose sugar via the Maillard reaction.
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Simplified Maillard reaction pathway for norfuraneol formation.

Biosynthesis
Norfuraneol has been identified in fermented products like soy sauce, where its formation is

attributed to the activity of yeasts such as Zygosaccharomyces rouxii.[3] Studies have indicated

that D-xylulose-5-phosphate and D-ribulose-5-phosphate are potential precursors for the

biosynthesis of norfuraneol in these systems.[3] This suggests an enzymatically catalyzed

pathway in microorganisms, distinct from the purely thermal degradation route of the Maillard

reaction.

The proposed biosynthetic workflow involves the conversion of these phosphorylated pentoses

into intermediates that then cyclize to form the furanone structure.
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Proposed biosynthetic workflow for norfuraneol in yeast.

Sensory Properties and Natural Occurrence
Norfuraneol possesses a sweet, candy-like, and bready flavor.[1] However, its impact on the

sensory profile of food is highly dependent on its concentration relative to its perception

threshold.

Odor and Flavor Thresholds
The retronasal odor threshold for norfuraneol is notably high, reported to be approximately

8300 µg/kg in water.[2] This is significantly higher than related furanones like Furaneol, which

often results in norfuraneol playing a less dominant sensory role even when present in higher

absolute amounts.[2] Research has also shown that the odor threshold is pH-dependent, with

lower thresholds observed in more acidic solutions.[9]

Medium pH Odor Threshold (µg/kg)

Water ~7 8300[2]

Buffered Solution Acidic Lower than neutral[9]

Occurrence in Foods
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Norfuraneol has been identified in a range of food products, typically those that have

undergone fermentation or thermal processing.

Food Product Context Reference

Soy Sauce

Identified as a key flavor

compound formed during

fermentation.

[3][8]

Miso
Found as a fermentation

product.
[3]

Tomatoes

Occurs below its threshold in

fresh tomatoes, but slightly

above in tomato paste.

[9][10]

Blackberries
Detected as a natural volatile

component.
[1][8]

Beer Detected, but not quantified. [1]

Experimental Protocols
The analysis of norfuraneol requires specialized analytical techniques due to its polarity and

potential for instability in complex food matrices.

Isolation and Extraction
A common method for isolating norfuraneol from food samples involves solvent extraction

followed by concentration.

Sample Homogenization: A known quantity of the food sample (e.g., 150g of fresh tomatoes)

is blended with water.[11]

Enzyme Inactivation/Saturation: The slurry is saturated with NaCl to inhibit enzymatic activity

and improve extraction efficiency.[11]

Extraction: The aqueous mixture is subjected to continuous liquid-liquid extraction for several

hours (e.g., 8 hours) using a solvent such as diethyl ether.[11]
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Concentration: The solvent extract is carefully concentrated to a small volume (e.g., ~50 µL)

under a gentle stream of nitrogen or on a warm water bath to avoid loss of volatiles.[11]

Internal Standard: An internal standard (e.g., 2-octanone) is typically added at the beginning

of the extraction process for accurate quantification.[11]

Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the

identification and quantification of norfuraneol.

GC-MS Protocol:

Injection: 1-2 µL of the concentrated extract is injected into the GC system, often in

splitless mode to enhance sensitivity.[12]

Column: A polar capillary column, such as one with a Carbowax (polyethylene glycol)

stationary phase (e.g., DB-Wax, 30 m x 0.32 mm, 0.25 µm film thickness), is used for

separation.[12]

Carrier Gas: Helium is used as the carrier gas at a constant pressure or flow rate.[12]

Oven Program: A typical temperature program starts at a low temperature (e.g., 20°C),

ramps up to intermediate temperatures to separate volatiles, and holds before a final ramp

to clean the column (e.g., 20°C for 0.5 min, then 30°C/min to 100°C, then 4°C/min to

145°C).[12]

MS Detection: The mass spectrometer is operated in electron impact (EI) mode at 70 eV.

Identification is achieved by comparing the resulting mass spectrum and retention index

with those of an authentic standard and library data. The molecular ion (m/z 114) and

characteristic fragment ions are monitored for quantification.[12]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~285 nm)

can also be used, particularly for samples where derivatization is not desired. A reverse-

phase column (e.g., C18) is typically employed with a mobile phase consisting of a

buffer/methanol/acetonitrile mixture.[3][11]
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The general workflow for the analysis of norfuraneol is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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